3-Cyano-5-nitrobenzamide
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Overview
Description
3-Cyano-5-nitrobenzamide is an organic compound with the molecular formula C8H5N3O3 It is a derivative of benzamide, characterized by the presence of cyano and nitro functional groups attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyano-5-nitrobenzamide typically involves the nitration of benzamide followed by the introduction of a cyano group. One common method is the nitration of benzamide using a mixture of concentrated nitric acid and sulfuric acid to yield 3-nitrobenzamide. This intermediate can then be reacted with a suitable cyanating agent, such as sodium cyanide or potassium cyanide, under appropriate conditions to form this compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, the implementation of green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: 3-Cyano-5-nitrobenzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium dithionite.
Substitution: The cyano group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as amines or alcohols.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium dithionite in aqueous solution.
Substitution: Amines or alcohols in the presence of a base such as sodium hydroxide.
Cyclization: Acidic or basic conditions, depending on the desired heterocyclic product.
Major Products Formed:
Reduction: 3-Amino-5-cyanobenzamide.
Substitution: Various substituted benzamides.
Cyclization: Heterocyclic compounds such as benzoxazoles or benzothiazoles.
Scientific Research Applications
3-Cyano-5-nitrobenzamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of dyes, agrochemicals, and electronic materials.
Mechanism of Action
The mechanism of action of 3-Cyano-5-nitrobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The cyano group can also participate in covalent bonding with nucleophilic sites on proteins or DNA, affecting their function .
Comparison with Similar Compounds
3-Nitrobenzamide: Lacks the cyano group, making it less reactive in certain nucleophilic substitution reactions.
3-Cyanobenzamide: Lacks the nitro group, reducing its potential for bioreduction and subsequent biological activity.
5-Nitrobenzamide: The nitro group is positioned differently, affecting its reactivity and interaction with molecular targets.
Uniqueness: 3-Cyano-5-nitrobenzamide is unique due to the presence of both cyano and nitro groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry .
Properties
CAS No. |
50826-03-4 |
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Molecular Formula |
C8H5N3O3 |
Molecular Weight |
191.14 g/mol |
IUPAC Name |
3-cyano-5-nitrobenzamide |
InChI |
InChI=1S/C8H5N3O3/c9-4-5-1-6(8(10)12)3-7(2-5)11(13)14/h1-3H,(H2,10,12) |
InChI Key |
MOUQNZVCCKGHRV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1C(=O)N)[N+](=O)[O-])C#N |
Origin of Product |
United States |
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